An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
An In-depth Technical Guide to 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy interpretation.
Chemical Structure and Properties
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is a heterocyclic compound belonging to the pyrimidine family.[1] Its structure is characterized by a pyrimidine ring substituted with an amino group at position 4, a hydroxyl group at position 6, a mercapto (thiol) group at position 2, and a nitroso group at position 5.[1] This combination of functional groups imparts diverse chemical reactivity and significant biological potential.[1]
The presence of the mercapto group allows for tautomerism, existing in both thiol and thione forms. The IUPAC name for the more stable thione form is 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one[1] |
| CAS Number | 1672-48-6[1] |
| Molecular Formula | C₄H₄N₄O₂S[1] |
| Molecular Weight | 172.17 g/mol [1] |
| Canonical SMILES | C1(=C(NC(=S)NC1=O)N)N=O[1] |
| InChI | InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)[1] |
| InChI Key | UOWCFGBLAMCSFY-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of the compound.
| Property | Value |
| XLogP3 | -0.7 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 1 |
| Exact Mass | 172.00549656 Da |
| Monoisotopic Mass | 172.00549656 Da |
| Topological Polar Surface Area | 129 Ų |
| Heavy Atom Count | 11 |
Data sourced from PubChem CID 2724406.
Synthesis and Experimental Protocols
The synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine is typically achieved through a two-step process: first, the synthesis of the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine, followed by nitrosation at the 5-position.
Synthesis Workflow
The logical flow of the synthesis is depicted below.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine (Precursor)
This protocol is adapted from a known method for the synthesis of the non-nitrosated precursor.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate and thiourea in a 1:1 molar ratio in methanol.
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Addition of Base: Add a sodium alkoxide base, such as sodium methoxide, to the mixture to catalyze the cyclocondensation reaction.
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Reflux: Heat the reaction mixture to reflux for a period of 1-4 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After completion, cool the mixture and add water.
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Neutralization and Precipitation: Neutralize the solution with an acid (e.g., acetic acid) to precipitate the product.
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Isolation: Collect the crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine by filtration, wash with cold water, and dry under vacuum.[2]
Experimental Protocol: Nitrosation
This protocol describes the subsequent nitrosation of the synthesized precursor.
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Dissolution: Dissolve the 4-amino-6-hydroxy-2-mercaptopyrimidine precursor in glacial acetic acid.
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Cooling: Cool the solution to 0-5°C in an ice bath.
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Addition of Nitrite: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled pyrimidine solution while maintaining the temperature below 5°C. The optimal pH for this reaction is between 3 and 4.[1]
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Reaction: Stir the mixture at 0-5°C for 1-2 hours. The formation of a colored precipitate indicates product formation.
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Isolation: Collect the precipitate by filtration.
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Purification: Wash the product with cold water and then with a small amount of cold ethanol to remove impurities. Dry the final product, 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, under vacuum.
Biological Activities and Applications
This pyrimidine derivative has been investigated for several biological activities, with its role as a scaffold for adenosine receptor antagonists being the most prominent.
Adenosine A₃ Receptor Antagonism
The primary area of interest for this compound and its derivatives is their activity as antagonists of the A₃ adenosine receptor.[1] The A₃ receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, making it a target for conditions like inflammation, cancer, and cardiac ischemia. While the parent compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, shows very low affinity for the A₃ receptor, specific substitutions on the pyrimidine core can lead to highly potent and selective antagonists.[3]
| Compound | A₃ Ki (nM) | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine (Parent) | >1000 | - | - | - |
| Optimized Derivative (5m) * | 3.5 | >1000 | >1000 | >1000 |
Derivative 5m is a structurally related analog where specific alkyl and aryl groups have been added to the parent scaffold to optimize binding affinity.[3] Data compiled from studies on mercaptopyrimidine-based A₃ adenosine receptor antagonists.[1][3]
Antimicrobial and Antioxidant Activity
Key Signaling Pathway: A₃ Adenosine Receptor
As an antagonist, this class of compounds works by blocking the A₃ adenosine receptor. This receptor is primarily coupled to inhibitory G proteins (Gᵢ), which, upon activation by an agonist like adenosine, inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger.
Caption: A₃ Adenosine Receptor signaling pathway.
Experimental Protocols for Biological Assays
The following are generalized protocols that can be adapted to evaluate the biological activity of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.
Protocol: Adenosine A₃ Receptor Competition Binding Assay
This radioligand binding assay is used to determine the affinity (Kᵢ value) of the test compound.
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Membrane Preparation: Use cell membranes from a cell line stably expressing the human A₃ adenosine receptor (e.g., CHO cells).
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Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Reaction Mixture: In a microtiter plate, combine:
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Cell membranes (providing the receptor).
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A specific A₃ receptor radioligand (e.g., [¹²⁵I]AB-MECA) at a fixed concentration near its Kₑ value.
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Increasing concentrations of the unlabeled test compound (4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine).
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Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
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Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
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Quantification: Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) and then determine the Kᵢ value using the Cheng-Prusoff equation.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.
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Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
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Compound Dilution: Perform serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
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Inoculation: Add the standardized bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of the compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
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DPPH Solution: Prepare a fresh solution of DPPH in methanol.
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Test Solutions: Prepare various concentrations of the test compound in methanol.
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Reaction: In a microtiter plate or cuvettes, mix the DPPH solution with the test compound solutions. Include a control (DPPH solution with methanol only).
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Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of the solutions at a specific wavelength (typically ~517 nm) using a spectrophotometer.
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Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
